Cas no 1806835-19-7 (4-Amino-2-cyano-6-(difluoromethyl)-3-hydroxypyridine)

4-Amino-2-cyano-6-(difluoromethyl)-3-hydroxypyridine 化学的及び物理的性質
名前と識別子
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- 4-Amino-2-cyano-6-(difluoromethyl)-3-hydroxypyridine
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- インチ: 1S/C7H5F2N3O/c8-7(9)4-1-3(11)6(13)5(2-10)12-4/h1,7,13H,(H2,11,12)
- InChIKey: UPVYKRBTULUSEX-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(C(=C(C#N)N=1)O)N)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 227
- トポロジー分子極性表面積: 82.9
- 疎水性パラメータ計算基準値(XlogP): 1.1
4-Amino-2-cyano-6-(difluoromethyl)-3-hydroxypyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A024005166-1g |
4-Amino-2-cyano-6-(difluoromethyl)-3-hydroxypyridine |
1806835-19-7 | 97% | 1g |
$1,831.20 | 2022-03-31 | |
Alichem | A024005166-500mg |
4-Amino-2-cyano-6-(difluoromethyl)-3-hydroxypyridine |
1806835-19-7 | 97% | 500mg |
$1,058.40 | 2022-03-31 |
4-Amino-2-cyano-6-(difluoromethyl)-3-hydroxypyridine 関連文献
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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4-Amino-2-cyano-6-(difluoromethyl)-3-hydroxypyridineに関する追加情報
Introduction to 4-Amino-2-cyano-6-(difluoromethyl)-3-hydroxypyridine (CAS No. 1806835-19-7) and Its Emerging Applications in Chemical Biology
4-Amino-2-cyano-6-(difluoromethyl)-3-hydroxypyridine, identified by the chemical abstracts service number 1806835-19-7, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural features and potential biological activities. This compound belongs to the pyridine family, a class of molecules widely recognized for their role in pharmaceuticals, agrochemicals, and material sciences. The presence of multiple functional groups, including an amino group, a cyano group, a difluoromethyl group, and a hydroxyl group, makes this compound a versatile scaffold for further derivatization and exploration of its pharmacological properties.
The structural composition of 4-amino-2-cyano-6-(difluoromethyl)-3-hydroxypyridine imparts distinct chemical and electronic properties that are highly valuable for drug discovery. The amino group at the 4-position serves as a potential site for hydrogen bonding interactions with biological targets, while the cyano group at the 2-position introduces a polar electron-withdrawing effect that can modulate the reactivity of adjacent functional groups. The difluoromethyl group at the 6-position enhances lipophilicity and metabolic stability, which are critical factors in drug design. Additionally, the hydroxyl group at the 3-position provides another opportunity for further chemical modifications or biological interactions.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with therapeutic potential. Pyridine derivatives, in particular, have been extensively studied due to their ability to interact with various biological targets such as enzymes and receptors. The compound 4-amino-2-cyano-6-(difluoromethyl)-3-hydroxypyridine has emerged as a promising candidate for further investigation in this context. Its unique structural motifs have been explored in several preliminary studies aimed at identifying new pharmacophores for treating a range of diseases.
One of the most intriguing aspects of 4-amino-2-cyano-6-(difluoromethyl)-3-hydroxypyridine is its potential as an intermediate in the synthesis of more complex bioactive molecules. Researchers have leveraged its reactive sites to develop libraries of derivatives with tailored properties for drug discovery. For instance, the amino group can be coupled with carboxylic acids or aldehydes via amide or imine formation, respectively, while the hydroxyl group can undergo etherification or esterification reactions. These modifications have enabled the creation of novel compounds with enhanced binding affinity and selectivity toward specific biological targets.
The difluoromethyl group is particularly noteworthy due to its ability to influence both pharmacokinetic and pharmacodynamic properties of drug candidates. This moiety has been shown to improve metabolic stability by reducing susceptibility to oxidative degradation and can also enhance binding interactions by increasing lipophilicity. In clinical settings, drugs containing difluoromethyl groups often exhibit improved bioavailability and prolonged half-life, making them more effective therapeutics. The incorporation of this group into 4-amino-2-cyano-6-(difluoromethyl)-3-hydroxypyridine suggests that it may serve as a valuable building block for developing next-generation pharmaceuticals.
Recent advances in computational chemistry have further accelerated the exploration of 4-amino-2-cyano-6-(difluoromethyl)-3-hydroxypyridine as a lead compound. Molecular modeling techniques have been employed to predict how this molecule interacts with potential targets at the atomic level. These simulations have provided insights into key binding residues and allowed researchers to optimize its structure for better efficacy. By integrating experimental data with computational predictions, scientists are able to design more targeted derivatives with improved therapeutic profiles.
The cyano group in 4-amino-2-cyano-6-(difluoromethyl)-3-hydroxypyridine also plays a crucial role in its reactivity and functionality. This group can participate in various chemical transformations, including nucleophilic addition reactions and metal coordination events, which are often exploited in synthetic chemistry. In drug development pipelines, cyano-containing intermediates are frequently used as precursors to more complex scaffolds due to their versatility and ease of manipulation under controlled conditions.
Current research efforts are focused on expanding the therapeutic applications of 4-amino-2-cyano-6-(difluoromethyl)-3-hydroxypyridine by exploring its interactions with different biological systems. Preliminary studies have suggested that this compound may exhibit inhibitory effects on certain enzymes implicated in inflammatory pathways and cancer progression. Additionally, its structural features make it a promising candidate for developing kinase inhibitors, which are among the most widely researched classes of drugs today due to their role in regulating cell signaling networks.
The hydroxyl group at the 3-position offers another avenue for functionalization that could enhance drug-like properties such as solubility and bioavailability. By modifying this group into ether or ester derivatives, researchers can fine-tune hydrophilic/hydrophobic balance without compromising core pharmacophoric elements essential for biological activity. Such modifications are critical steps toward optimizing lead compounds into viable drug candidates capable of meeting stringent pharmaceutical standards.
In conclusion,4-amino-2-cyano-6-(difluoromethyl)-3-hydroxypyridine (CAS No. 1806835-19-7) represents an exciting opportunity for innovation in chemical biology and drug discovery programs worldwide。 Its multifunctional nature allows chemists access diverse synthetic pathways while maintaining strong interaction potential against multiple disease-relevant targets。 As scientific understanding evolves along with technological advancements,this heterocyclic compound continues solidifying position not just intermediate but future medicinal chemistry breakthrough。
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